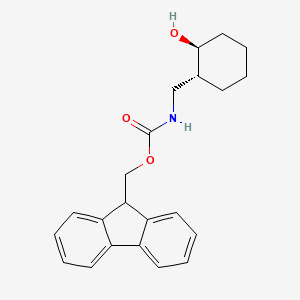
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is a complex organic compound that features a fluorenyl group, a cyclohexyl group, and a carbamate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol typically involves multiple steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Carbamate Formation: The final step involves the reaction of the fluorenyl and cyclohexyl intermediates with an isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl cyclohexylmethanol.
Substitution: Formation of N-alkylated carbamates.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is used as a protecting group for amines due to its stability and ease of removal under mild conditions.
Biology
The compound is studied for its potential as a prodrug, where the carbamate linkage can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.
Medicine
Research is ongoing to explore its use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry
In materials science, the compound is investigated for its potential use in the development of novel polymers and coatings due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol involves the hydrolysis of the carbamate linkage, releasing the active fluorenyl and cyclohexyl components. These components can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-yl)methyl carbamate: Lacks the cyclohexyl group, making it less bulky and potentially less selective in its applications.
Cyclohexylmethyl carbamate: Lacks the fluorenyl group, which may reduce its stability and effectiveness in certain applications.
Uniqueness
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is unique due to the combination of the fluorenyl and cyclohexyl groups, which confer both stability and specificity in its interactions. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1217461-20-5 |
|---|---|
Formule moléculaire |
C22H25NO3 |
Poids moléculaire |
351.446 |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C22H25NO3/c24-21-12-6-1-7-15(21)13-23-22(25)26-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21,24H,1,6-7,12-14H2,(H,23,25)/t15-,21+/m1/s1 |
Clé InChI |
DLDUSAROVXDNNQ-VFNWGFHPSA-N |
SMILES |
C1CCC(C(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Synonymes |
(1S,2R)-trans-2-(FMoc-aMinoMethyl)cyclohexanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















